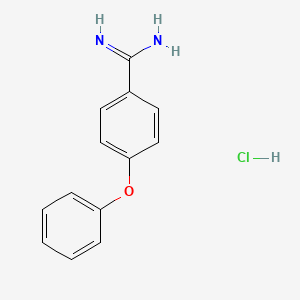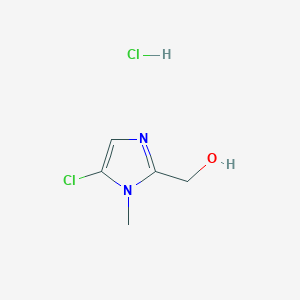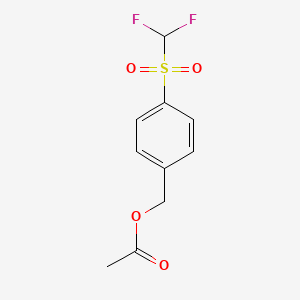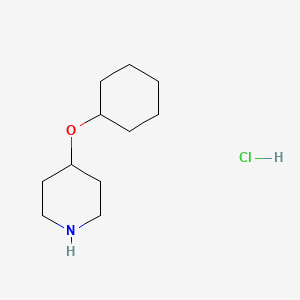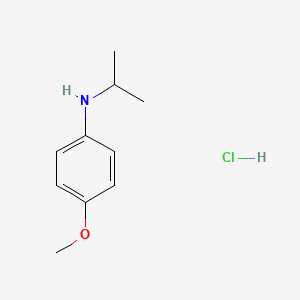
4-(Trifluoromethyl)cyclohex-1-enylboronic acid
Overview
Description
4-(Trifluoromethyl)cyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 865869-30-3 . It has a molecular weight of 193.96 and its IUPAC name is 4-(trifluoromethyl)-1-cyclohexen-1-ylboronic acid . The compound is typically stored in a freezer .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.96 . The compound is typically stored in a freezer .Scientific Research Applications
Asymmetric Catalysis : The compound plays a role in asymmetric 1,4-addition reactions, particularly in the formation of 3-arylcycloalkanones. This process is catalyzed by rhodium complexes and can achieve high enantioselectivity and yields (Kuriyama & Tomioka, 2001).
Cycloaddition Reactions : It is used in catalyzed [4 + 3] cycloaddition reactions, a methodology that enables the preparation of complex structures like cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).
Dehydrative Condensation : The compound facilitates dehydrative amidation between carboxylic acids and amines. It is especially effective for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Trifluoromethyl Building Blocks : It's utilized in the synthesis of fluorinated cyclic s-trans vinylogous acid and amide ester derivatives, representing novel trifluoromethyl building blocks (Okoro et al., 2006).
Regio- and Enantioselectivity in Catalysis : Density functional theory studies have been conducted to understand its role in the regio- and enantioselectivity of Rh/chiral 1,4-diene-catalyzed addition of phenylboronic acid to enones (Kantchev, 2011).
Trifluoromethylation Reactions : It has been used in the trifluoromethylation of aryl- and vinylboronic acids, showcasing its versatility in mild reaction conditions (Arimori & Shibata, 2015).
Enantioselective Synthesis : The compound is involved in the enantioselective synthesis of (trifluoromethyl)cyclobutanols, a novel class of small rings with significant potential in organic synthesis (Johnson, Choo, & Lautens, 2014).
Safety and Hazards
properties
IUPAC Name |
[4-(trifluoromethyl)cyclohexen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVNCZKQNGCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716602 | |
| Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865869-30-3 | |
| Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)
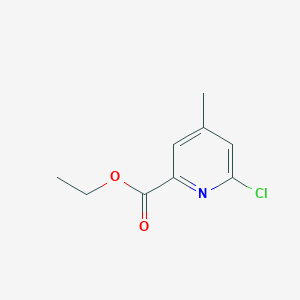

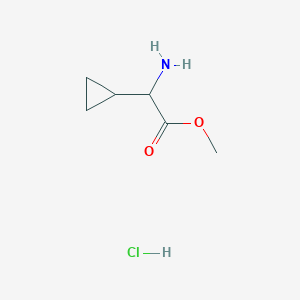
![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)

